molecular formula C9H13Cl2N3S B3238960 5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1417794-07-0

5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride

Cat. No.: B3238960
CAS No.: 1417794-07-0
M. Wt: 266.19 g/mol
InChI Key: VPFCMFSYWWKTFS-UHFFFAOYSA-N
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Description

5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a pyrimidine scaffold, a privileged structure in drug discovery, which is functionalized with a chlorine atom and a pyrrolidinylmethylthio moiety . The integration of the pyrrolidine ring, a saturated nitrogen heterocycle, enhances the structural complexity and potential for target interaction, making it a valuable building block for constructing diverse compound libraries . Compounds bearing pyrrolidine and pyrimidine subunits are frequently investigated for their broad-spectrum bioactivities . Recent scientific advancements highlight the potential of pyrrolo[2,3-d]pyrimidine derivatives, which share structural similarities with this compound, as novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . These derivatives have demonstrated antibacterial, antifungal, and antiviral properties in research settings . Furthermore, such nitrogen-containing heterocyclic scaffolds are often explored as kinase inhibitors, with documented activity against various kinases, positioning them as potential tools for oncological research . The specific structural attributes of this compound suggest its primary research applications lie in the synthesis of more complex bioactive molecules, the investigation of structure-activity relationships (SAR), and screening for inhibitory activity in biochemical assays. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

5-chloro-2-(pyrrolidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3S.ClH/c10-8-4-12-9(13-5-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFCMFSYWWKTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CSC2=NC=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H13ClN2S. It features a pyrimidine ring substituted with a chlorine atom and a pyrrolidine moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with pyrrolidine-based thiols. The detailed synthetic pathway may vary, but it often includes steps such as nucleophilic substitution and condensation reactions to achieve the desired structure.

Antitumor Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain pyrimidine nucleoside analogs significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. For example, related pyrimidine compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The proposed mechanism of action for the biological activity of this compound involves interference with nucleotide biosynthesis pathways. This can lead to the disruption of cellular metabolism in both tumor cells and pathogens, thereby inhibiting their growth and proliferation .

Case Studies

Study ReferenceFocusFindings
Antitumor ActivitySignificant inhibition of A431 cell proliferation and migration by pyrimidine analogs.
Antimicrobial ActivityEffective against E. coli and S. aureus, with MICs comparable to standard treatments.
Mechanism ExplorationDisruption of nucleotide biosynthesis pathways enhances antiviral activity against hepatitis E virus (HEV).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates substitution at the 5-chloro position. Reported reactions include:

  • Amine displacement : Reacting with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, ethanol) under basic conditions (K₂CO₃, Et₃N) at elevated temperatures (60–100°C) .

  • Alkoxy substitution : Treatment with alkoxides (e.g., sodium methoxide) in methanol yields 5-alkoxy derivatives.

Table 1: Substitution Reactions at the 5-Chloro Position

ReagentConditionsProductYield (%)Source
MorpholineK₂CO₃, DMF, 80°C, 6 h5-Morpholino-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine71
PiperidineEt₃N, ethanol, reflux, 4 h5-Piperidinyl-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine57
Sodium methoxideMeOH, 25°C, 12 h5-Methoxy-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine89

Oxidation of the Thioether Linkage

The thioether group (-S-) is susceptible to oxidation:

  • Sulfoxide formation : Controlled oxidation with H₂O₂ in acetic acid at 0°C yields the sulfoxide derivative.

  • Sulfone formation : Prolonged exposure to H₂O₂ or stronger oxidants (e.g., mCPBA) converts the thioether to a sulfone .

Key Reaction Pathway:

ThioetherH2O2/AcOHSulfoxideexcess H2O2Sulfone\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{Sulfoxide}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Sulfone}
Experimental Note : Oxidation selectivity depends on temperature and stoichiometry. At −45°C, selective sulfoxide formation is achieved without pyrimidine ring degradation .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes characteristic amine reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions to form quaternary ammonium salts .

  • Acylation : Treatment with acetyl chloride or anhydrides yields acylated derivatives .

Table 2: Pyrrolidine Modification Reactions

Reaction TypeReagentConditionsProductApplicationSource
AlkylationMethyl iodideNaH, THF, 0°C to 25°CN-Methylpyrrolidine derivativeEnhanced lipophilicity
AcylationAcetic anhydridePyridine, reflux, 2 hN-Acetylpyrrolidine derivativeProdrug synthesis

Salt Formation and Stability

The hydrochloride salt enhances water solubility. Key stability considerations:

  • pH-dependent degradation : Decomposition occurs under strongly alkaline conditions (pH > 10) via cleavage of the thioether bond.

  • Thermal stability : Stable up to 150°C, with decomposition observed at higher temperatures.

Comparative Reactivity with Analogues

The 5-chloro-pyrimidine scaffold shows distinct reactivity compared to similar compounds:

Table 3: Reactivity Comparison with Structural Analogues

CompoundReaction with Morpholine (Yield %)Sulfone Formation RatePyrrolidine Reactivity
5-Chloro-2-((piperidin-3-ylmethyl)thio)pyrimidine63SlowerModerate
5-Fluoro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine82FasterHigh
5-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine47N/ALow

Data aggregated from .

Mechanistic Insights from Kinetic Studies

  • NAS kinetics : Second-order rate constants for amine substitution correlate with amine nucleophilicity (e.g., piperidine > morpholine > aniline) .

  • Oxidation thermodynamics : Sulfoxide formation is exothermic (−ΔH = 58 kJ/mol), while sulfone formation is less favorable (−ΔH = 32 kJ/mol) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with halogen and sulfur-containing substituents are widely explored in pharmaceuticals and agrochemicals. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Halogen at Position 5 Molecular Weight (g/mol) CAS Number Key Applications/Findings
Target Compound (Pyrrolidin-3-ylmethyl)thio Cl ~284.17 1417794-07-0 Potential fungicidal agent
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride Chloromethyl Cl - - Synthetic intermediate
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride Pyrrolidin-3-ylamino F 218.66 1264038-84-7 Pharmaceutical intermediate
5-Chloro-2-(pyrrolidin-3-ylsulfonyl)pyrimidine hydrochloride Pyrrolidin-3-ylsulfonyl Cl 284.17 1420864-08-9 Undisclosed
LY2409881 hydrochloride Benzo[b]thiophene-4-carboxamide Cl 485.04 (free base) - Kinase inhibitor (research use)

Key Comparative Insights

Substituent Reactivity and Stability The target compound’s thioether group balances reactivity and stability, avoiding the high reactivity of chloromethyl substituents (e.g., 5-chloro-2-(chloromethyl)pyrimidine hydrochloride) .

Biological Activity LY2409881 hydrochloride (a benzo[b]thiophene derivative) demonstrates kinase inhibition, highlighting how extended aromatic systems modify biological targeting compared to simpler pyrrolidine-linked pyrimidines .

Synthetic Utility

  • Chloromethyl-substituted pyrimidines (e.g., 5-chloro-2-(chloromethyl)pyrimidine hydrochloride ) serve as intermediates for further functionalization, whereas the target compound’s pyrrolidine-thioether structure is likely a terminal product .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution at the 2-position of the pyrimidine ring. For example, a thioether linkage can be formed by reacting 5-chloro-2-mercaptopyrimidine with a pyrrolidin-3-ylmethyl halide under basic conditions. Reaction optimization includes pH control (e.g., using aqueous HCl for protonation) and temperature modulation (e.g., heating to 50°C to dissolve intermediates, as shown in similar hydrochloride salt syntheses). Post-reaction, the product is isolated via crystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is critical for assessing purity. Structural confirmation relies on 1^1H/13^13C NMR to verify the pyrrolidinylmethylthio moiety and pyrimidine backbone. Mass spectrometry (HRMS or ESI-MS) should corroborate the molecular ion peak (e.g., [M+H]+^+). Cross-referencing with known spectra of analogous pyrimidine derivatives (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) is advised .

Q. How should researchers handle safety and regulatory compliance when working with this compound?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., 100% score on safety exams for lab access) and prioritize fume hood use due to potential respiratory irritancy. Waste must be segregated and treated by certified agencies to avoid environmental contamination, as specified for structurally related halogenated pyrimidines .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., ICReDD’s approach) optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable reaction pathways. For instance, optimizing the thiolate nucleophile’s reactivity with pyrrolidinylmethyl electrophiles can reduce trial-and-error experimentation. Information science tools (e.g., machine learning) then prioritize experimental parameters (solvent, temperature) to maximize yield, as demonstrated in reaction design frameworks .

Q. What experimental design strategies minimize trial-and-error approaches during reaction optimization?

  • Methodological Answer : Statistical Design of Experiments (DoE) is critical. For example, a factorial design can evaluate variables like molar ratios, solvent polarity, and reaction time. Response Surface Methodology (RSM) then identifies optimal conditions (e.g., 52.7% yield achieved at 50°C in aqueous HCl, as in analogous syntheses). This reduces the number of experiments while capturing interaction effects between variables .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

  • Methodological Answer : Cross-validation using orthogonal techniques is essential. If NMR suggests impurities (e.g., unreacted starting material), LC-MS can confirm co-elution of contaminants. For ambiguous mass spectra, isotopic pattern analysis or tandem MS/MS fragmentation clarifies structural assignments. Referencing Certificates of Analysis (COA) for related compounds ensures alignment with validated protocols .

Q. What role does the pyrrolidinylmethylthio moiety play in the compound’s reactivity and potential pharmacological applications?

  • Methodological Answer : The pyrrolidine ring enhances solubility via nitrogen lone-pair interactions, while the thioether linkage stabilizes binding to biological targets (e.g., kinase inhibitors). Comparative studies with non-pyrrolidine analogs (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) reveal differences in pharmacokinetic profiles, guiding structure-activity relationship (SAR) optimization .

Q. How do solvent selection and reaction temperature impact the stability of intermediates during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates but may promote side reactions at elevated temperatures. Aqueous HCl (1.0 M) at 50°C was effective in dissolving intermediates without decomposition in related syntheses. Stability studies (TGA/DSC) on analogous hydrochlorides inform thermal tolerance thresholds .

Key Notes

  • Avoid trial-and-error by integrating computational and statistical tools .
  • Prioritize cross-validation of analytical data to address contradictions .
  • Structural analogs (e.g., halogenated pyrimidines) provide benchmarks for synthesis and characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride
Reactant of Route 2
5-Chloro-2-((pyrrolidin-3-ylmethyl)thio)pyrimidine hydrochloride

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